Sodium phenylglyoxylate
Overview
Description
Sodium phenylglyoxylate is the sodium salt of phenylglyoxylic acid, an organic compound with the formula C₈H₅NaO₃. It is a colorless solid that is soluble in water and commonly used in various chemical reactions and industrial applications. The compound is known for its role as an intermediate in organic synthesis and its utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium phenylglyoxylate can be synthesized through the oxidation of mandelic acid using potassium permanganate. The reaction involves the following steps:
- Dissolve mandelic acid in water.
- Add potassium permanganate slowly while maintaining the temperature below 10°C.
- Stir the mixture until the reaction is complete.
- Filter the mixture to remove manganese dioxide.
- Neutralize the filtrate with sodium hydroxide to obtain this compound.
Industrial Production Methods: In industrial settings, this compound is produced through the hydrolysis of benzoyl cyanide followed by neutralization with sodium hydroxide. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Sodium phenylglyoxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoylformic acid.
Reduction: It can be reduced to form mandelic acid.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Benzoylformic acid.
Reduction: Mandelic acid.
Substitution: Derivatives such as phenylglyoxylate esters or amides.
Scientific Research Applications
Sodium phenylglyoxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of sodium phenylglyoxylate involves its interaction with various molecular targets and pathways. It acts as a substrate for enzymes such as benzoylformate decarboxylase, which catalyzes its conversion to benzaldehyde and carbon dioxide. This reaction is crucial in metabolic pathways and has implications in various biological processes.
Comparison with Similar Compounds
Phenylglyoxylic acid: The parent compound of sodium phenylglyoxylate.
Mandelic acid: A related compound that can be synthesized from this compound through reduction.
Benzoylformic acid: An oxidation product of this compound.
Comparison: this compound is unique due to its solubility in water and its role as an intermediate in various chemical reactions. Unlike phenylglyoxylic acid, it is more stable and easier to handle in aqueous solutions. Compared to mandelic acid and benzoylformic acid, this compound offers distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
sodium;2-oxo-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5H,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDFZLZSWSCHFU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
611-73-4 (Parent) | |
Record name | Benzeneacetic acid, alpha-oxo-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043165511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9068459 | |
Record name | Benzeneacetic acid, .alpha.-oxo-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43165-51-1 | |
Record name | Benzeneacetic acid, alpha-oxo-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043165511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, .alpha.-oxo-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, .alpha.-oxo-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium phenylglyoxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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